Lipophilicity Differential vs. 2-Azaspiro[4.5]decane Scaffolds
Computed XLogP3‑AA for (5R)-6-oxa-2-azaspiro[4.5]decan-2-amine is 0.2, compared with 2.259 for the parent 2-azaspiro[4.5]decane [1]. This >2‑log‑unit gap places the oxa‑spiro‑amine in a hydrophilicity range that is typically more favorable for CNS multiparameter optimization (MPO) scores and aqueous solubility than its all‑carbon analog [2].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Computed XLogP3‑AA = 0.2 |
| Comparator Or Baseline | 2-Azaspiro[4.5]decane: LogP = 2.259 (experimental/ACD) |
| Quantified Difference | ΔLogP ≈ −2.06 (target is >2 log units more hydrophilic) |
| Conditions | Computational prediction (XLogP3‑AA for target; ACD/LogP for comparator) |
Why This Matters
A >2‑log‑unit reduction in LogP directly impacts lead‑like properties; for teams optimizing CNS exposure or reducing hERG‑related off‑target activity driven by high lipophilicity, this scaffold provides a pre‑built, quantifiable advantage over the generic azaspiro[4.5]decane.
- [1] PubChem. (5R)-6-Oxa-2-azaspiro[4.5]decan-2-amine: XLogP3‑AA = 0.2. ChemSrc. 2-Azaspiro[4.5]decane: LogP = 2.259. View Source
- [2] Wager, T.T. et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 1, 435–449. (Establishes lipophilicity as a key CNS MPO parameter). View Source
